

Biological Activity of Pyridazin-3-amine Analogs: A Technical Guide

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Compound of Interest

Compound Name:	<i>N</i> -(2-aminoethyl)pyridazin-3-amine
CAS No.:	193473-68-6
Cat. No.:	B3249382

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Executive Summary: The Privileged Scaffold Status

The pyridazin-3-amine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.^[1] Its utility stems from its unique electronic distribution: the 1,2-diazine ring provides a high dipole moment and specific hydrogen-bonding vectors that mimic the peptide bond, making it an ideal bioisostere for amide bonds in kinase inhibitors and a critical pharmacophore in GABA receptor antagonists.

This guide analyzes the structure-activity relationships (SAR), mechanistic underpinnings, and synthetic protocols for pyridazin-3-amine analogs, focusing on their dual utility in CNS pharmacology (GABA-A antagonism) and Oncology (Kinase inhibition).

Chemical Basis & Electronic Properties

The pyridazine ring is electron-deficient compared to pyridine, resulting in distinct physicochemical properties that influence binding affinity and solubility.

- pKa Modulation: The pKa of the pyridazin-3-amine is approximately 5.0–6.0. This allows the molecule to exist as a neutral species at physiological pH (7.4), facilitating membrane permeability, while retaining the capacity for protonation in acidic subcellular compartments or specific binding pockets.
- H-Bonding Vectors:
 - N2 (Ring Nitrogen): Acts as a weak H-bond acceptor.
 - C3-Amine: Acts as a primary H-bond donor (and acceptor).
 - Significance: This donor-acceptor motif () is geometrically complementary to the hinge region of ATP-binding sites in kinases and the carboxylate-binding loop of the GABA-A receptor.

Therapeutic Area I: GABA-A Receptor Antagonism[2][3]

The most historically significant application of pyridazin-3-amine analogs is in the development of competitive GABA-A receptor antagonists. These compounds, notably Gabazine (SR-95531), are standard tools in electrophysiology to isolate synaptic currents.

Mechanism of Action

Pyridazin-3-amine derivatives bind to the orthosteric GABA binding site (the

interface). Unlike benzodiazepines, which bind allosterically, these analogs compete directly with the endogenous ligand, GABA. The C3-amine mimics the ammonium group of GABA, while the pyridazine ring imposes conformational rigidity.

Structure-Activity Relationship (SAR)

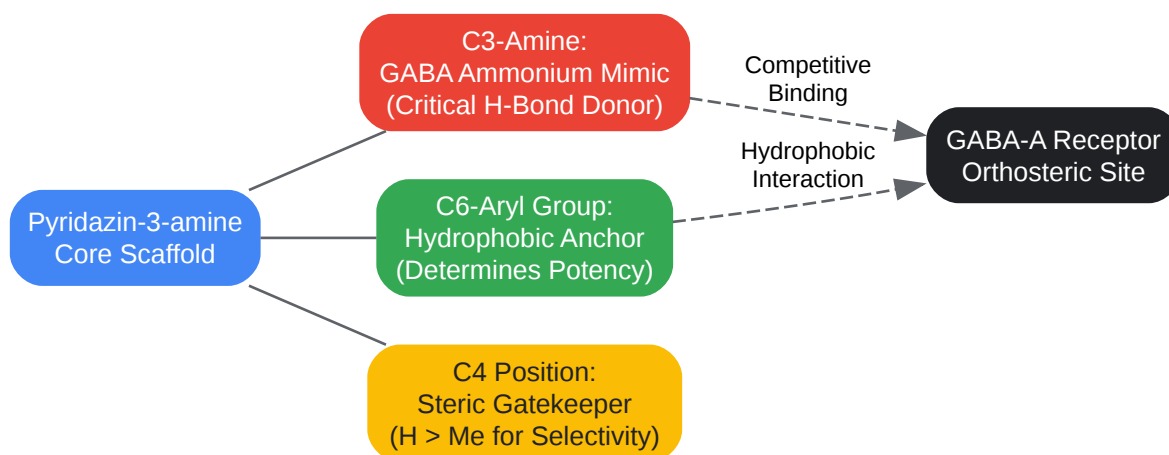
The SAR of this series is steep. Small modifications lead to drastic changes in values and selectivity.

Compound	Substitution at C6	Substitution at C4	Ki (μM)	Selectivity Profile
SR-95103	Phenyl	Methyl	2.2	Mixed GABA/Glycine antagonist
SR-95531 (Gabazine)	4-Methoxyphenyl	H	0.15	Highly Selective GABA-A
SR-42641	4-Chlorophenyl	Methyl	0.28	Potent GABA-A

Key Mechanistic Insights:

- C6-Aryl Extension:** A bulky hydrophobic group at C6 (e.g., 4-methoxyphenyl) anchors the molecule into a hydrophobic pocket adjacent to the GABA binding site, significantly increasing affinity compared to the unsubstituted analog.
- C4-Methyl Sterics:** Removal of the methyl group at C4 (transitioning from SR-95103 to SR-95531) improves selectivity. The C4-methyl appears to induce steric clash with residues specific to the GABA-A receptor subtypes, or conversely, its absence allows for a tighter fit in the high-affinity conformation [1, 2].

Visualization: GABA-A Antagonist Logic



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Figure 1: Pharmacophore mapping of pyridazin-3-amine antagonists at the GABA-A receptor.

Therapeutic Area II: Kinase Inhibition (Oncology)[4]

In modern drug discovery, the pyridazin-3-amine scaffold serves as a hinge-binding motif for kinase inhibitors, particularly targeting VEGFR-2 (angiogenesis) and JNK1 (inflammation/apoptosis).

The Hinge Binding Motif

Kinases bind ATP via a specific "hinge region" containing backbone carbonyls and amines. The pyridazin-3-amine mimics the adenine ring of ATP:

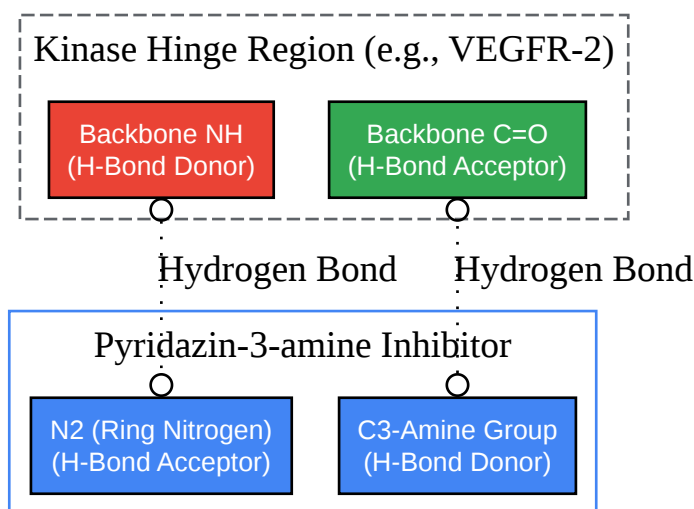
- N2 (Pyridazine): Accepts an H-bond from the backbone NH of the hinge residue (e.g., Cys919 in VEGFR-2).
- C3-NH2: Donates an H-bond to the backbone Carbonyl of the hinge residue (e.g., Glu917 in VEGFR-2).

Case Study: VEGFR-2 Inhibition

Substituted pyridazine-3-amines have shown IC50 values in the low micromolar to nanomolar range against VEGFR-2.

- Critical Modification: Introduction of a 'tail' at the C6 position, often containing a urea or amide linkage, allows the molecule to extend into the "DFG-out" pocket (allosteric site), converting a Type I inhibitor into a more selective Type II inhibitor.
- Data Point: Analogs with a 4-chlorophenyl at C6 and specific amide linkers have demonstrated IC50s ~11.9 μ M in HCT-116 colon cancer cell lines, driven by VEGFR-2 inhibition [3, 4].

Visualization: Kinase Hinge Interaction



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Figure 2: The bidentate hydrogen bonding mode of pyridazin-3-amine at the kinase hinge region.

Experimental Protocols

Chemical Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust route to diverse 6-aryl-pyridazin-3-amines is via palladium-catalyzed cross-coupling of 3-amino-6-chloropyridazine.

Reagents:

- Substrate: 3-amino-6-chloropyridazine (commercially available).[2]
- Coupling Partner: Aryl boronic acid (Ar-B(OH)₂).
- Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.
- Base: Na₂CO₃ (2.0 eq, aqueous).
- Solvent: DME/Water or 1,4-Dioxane/Water (3:1).

Step-by-Step Protocol:

- **Degassing:** Charge a reaction vial with 3-amino-6-chloropyridazine (1.0 eq), Aryl boronic acid (1.2 eq), and Base. Dissolve in solvent. Sparge with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).
- **Catalyst Addition:** Add Pd catalyst under positive Argon pressure.
- **Reflux:** Seal the vial and heat to 90°C for 12–16 hours.
- **Workup:** Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
- **Purification:** Flash column chromatography (SiO₂). Elute with DCM:MeOH (95:5) to isolate the product. Note: The amine group makes the compound polar; ensure the column is conditioned properly.

In Vitro Assay: VEGFR-2 Kinase Inhibition

To validate biological activity, a FRET-based assay (e.g., LanthaScreen) or radiometric assay is standard.

Protocol:

- **Preparation:** Prepare 3x stocks of compound in DMSO (serially diluted).
- **Enzyme Mix:** Dilute VEGFR-2 kinase (human, recombinant) to 0.5 nM in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- **Substrate Mix:** Prepare Fluorescein-PolyGT substrate (200 nM) and ATP (at K_m, typically 10 μM).
- **Reaction:** Add 5 μL compound + 5 μL Enzyme + 5 μL Substrate/ATP mix to a 384-well plate.
- **Incubation:** Incubate at RT for 1 hour.
- **Detection:** Add EDTA (to stop reaction) and Terbium-labeled antibody. Read TR-FRET signal.
- **Analysis:** Fit data to a sigmoidal dose-response equation:

to calculate IC₅₀.

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